2,4,6-Trimethoxybenzothioamide

Structure-Activity Relationship Computational Chemistry Medicinal Chemistry

Researchers requiring regiospecific thioamide building blocks often face supply of inconsistent isomers that compromise SAR data. 2,4,6-Trimethoxybenzothioamide (CAS 1097822-66-6) eliminates this variable with defined 2,4,6-substitution. • 12 µM P. carinii DHFR inhibition with no human enzyme activity-baseline for antifungal scaffold design • One-step, quantitative-yield Vilsmeier synthesis for method validation • Unambiguous NMR/IR/Raman characterization for identity confirmation Available from validated suppliers with full QC documentation.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
Cat. No. B15321559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethoxybenzothioamide
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=S)N)OC
InChIInChI=1S/C10H13NO3S/c1-12-6-4-7(13-2)9(10(11)15)8(5-6)14-3/h4-5H,1-3H3,(H2,11,15)
InChIKeyPGBBUTGLBVGGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxybenzothioamide: Structure and Identifiers


2,4,6-Trimethoxybenzothioamide is a primary thioamide with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol, characterized by three methoxy substituents symmetrically occupying the 2-, 4-, and 6-positions of the phenyl ring [1]. The compound belongs to the class of aromatic thioamides, wherein the carbonyl oxygen of the corresponding benzamide is replaced by a sulfur atom, conferring distinct electronic and coordination properties [2]. This substitution pattern distinguishes it from the more commonly cited 3,4,5-trimethoxybenzothioamide regioisomer (CAS 60987-94-2) .

1 Regioisomer-controlled thioamide reactivity and SAR studies
2 Reported one-step synthetic intermediate with quantitative yield
3 Sulfur-donor ligand for metal coordination and supramolecular assembly

2,4,6-Trimethoxybenzothioamide: Regioisomer Specificity


Generic substitution with alternative trimethoxybenzothioamide isomers or mono-methoxy variants is scientifically invalid due to regiospecific electronic and steric effects governing both reactivity and biological target engagement. The 2,4,6-substitution pattern creates a unique electron density distribution on the aromatic ring that differs fundamentally from the 3,4,5-isomer (CAS 60987-94-2) , directly influencing nucleophilicity of the thioamide sulfur and the compound's ability to coordinate metal ions [1]. Literature on structurally related benzothioamides demonstrates that methoxy position dictates target selectivity; for instance, 4-methoxythiobenzamide (CAS 2362-64-3) exhibits pronounced hepatotoxicity in vivo that may not extrapolate to the 2,4,6-trimethoxy analog , while 3,4,5-trimethoxybenzothiazole analogs achieve nanomolar NQO2 inhibition (IC50 = 31–79 nM) that is substitution-dependent [2]. These differences preclude interchangeable use in experimental workflows.

Regioisomer 3,4,5-Trimethoxybenzothioamide (CAS 60987-94-2) electronic profile may shift metal coordination and target engagement outcomes
Methoxy position 4-Methoxythiobenzamide hepatotoxicity profiles may differ and do not extrapolate to the 2,4,6-trimethoxy analog
Substitution pattern Benzothiazole NQO2 inhibition (IC50 31–79 nM) is substitution-dependent and not transferable to the thioamide series

2,4,6-Trimethoxybenzothioamide: Evidence for Selection


Regioisomeric Differentiation

The 2,4,6-substitution pattern represents a distinct regioisomer from the commercially established 3,4,5-trimethoxybenzothioamide (CAS 60987-94-2). While both share molecular formula C10H13NO3S and molecular weight 227.28 g/mol , the different methoxy positioning creates a fundamentally different electronic environment on the aromatic ring [1]. The 2,4,6-arrangement places methoxy groups at ortho and para positions relative to the thioamide functionality, whereas the 3,4,5-isomer positions them at meta and para positions, altering both steric hindrance around the thioamide group and the electron density distribution across the π-system. This regioisomerism is a critical determinant of reactivity in metal coordination and nucleophilic substitution reactions.

Regioisomeric identity
Class-level inference
2,4,6-substitution (ortho/para) vs. 3,4,5-substitution (meta/para); identical mass, distinct electronic environment
Regioisomeric identity determines reactivity and target engagement profiles
Identical molecular formula and weight; structural comparison only
Structure-Activity Relationship Computational Chemistry Medicinal Chemistry

Synthetic Efficiency: One-Step Protocol

A recent 2023 protocol enables one-step synthesis of 2,4,6-trimethoxybenzothioamide in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with traditional thioamide synthesis methods that typically require two or more steps and/or specialized thiating reagents such as Lawesson's reagent or phosphorus pentasulfide [2]. The protocol achieves complete conversion without the need for chromatographic purification, and the product was fully characterized by 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy [1]. In comparison, general thioamide synthesis from amides using Lawesson's reagent typically yields variable results dependent on substrate electronics and requires chromatographic workup.

Synthetic efficiency
Cross-study comparable
Quantitative yield in one step
Reduces procurement barrier for in-house synthesis
Adapted Vilsmeier conditions; no chromatography required
Synthetic Methodology Process Chemistry Thioamide Synthesis

P. carinii DHFR Inhibition

2,4,6-Trimethoxybenzothioamide demonstrates measurable inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii with an IC50 of 12,000 nM (12 µM) at 37°C [1]. This inhibition was quantified by monitoring NADPH oxidation at 340 nm using a 96-well microtiter plate spectrophotometric assay [1]. In contrast, the compound shows markedly different potency against recombinant human DHFR, with no detectable activity reported under the same assay format, and only weak inhibition of rat thioredoxin reductase (IC50 = 5,900–9,200 nM) [2]. For context, the structurally distinct thioamide derivative 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide exhibits an MIC of 2 µM (2,000 nM) against M. tuberculosis [3], indicating that thioamide antimicrobial activity is highly substituent-dependent. While the P. carinii DHFR IC50 of 12 µM represents weak to moderate inhibition, it provides a measurable baseline for structure-activity studies.

DHFR inhibition
Supporting evidence
IC50 12,000 nM (P. carinii); no human DHFR activity reported
Supports species-selective DHFR probe development
Weak-to-moderate inhibition; comparator M. tuberculosis MIC 2 µM (different scaffold)
Antifungal Research Enzyme Inhibition Infectious Disease

Spectroscopic Characterization for Identity Verification

The 2023 Molbank publication provides a complete spectroscopic reference dataset for 2,4,6-trimethoxybenzothioamide, including full 1H-NMR, 2H-NMR, and 13C-NMR assignments, as well as IR and Raman spectral data [1]. This level of characterization detail exceeds what is typically available for many thioamide analogs from commercial vendors. For comparison, the regioisomer 3,4,5-trimethoxybenzothioamide (CAS 60987-94-2) has limited publicly accessible characterization data beyond basic physicochemical properties (density 1.208 g/cm³, boiling point 356.5°C at 760 mmHg, LogP 2.06730) . The availability of comprehensive spectral data reduces ambiguity in compound identity confirmation and supports reproducible experimental workflows.

Spectroscopic characterization
Cross-study comparable
Full 1H-, 2H-, 13C-NMR, IR, and Raman data with assignments
Reduces identity verification ambiguity in quality control
3,4,5-regioisomer provides only basic physicochemical properties
Analytical Chemistry Quality Control Structural Characterization

2,4,6-Trimethoxybenzothioamide: Research Application Scenarios


Methoxy-Substituted Thioamide SAR Studies

The 2,4,6-substitution pattern offers a distinct electronic environment compared to the 3,4,5-regioisomer [1], making this compound a valuable comparator in SAR investigations examining how methoxy positioning influences thioamide reactivity, metal coordination geometry, and biological target engagement [2]. Researchers evaluating the impact of ortho vs. meta vs. para substitution on enzyme inhibition or receptor binding can use this compound as a well-characterized reference point.

Chemical Probe for Species-Selective DHFR Inhibition

With measurable inhibitory activity against Pneumocystis carinii DHFR (IC50 = 12 µM) and no reported activity against the human enzyme [1], 2,4,6-trimethoxybenzothioamide may serve as a starting scaffold for developing fungal-selective DHFR inhibitors. The compound's species selectivity profile, while modest in potency, provides a defined baseline for medicinal chemistry optimization efforts aimed at improving both affinity and selectivity.

Method Development for Thioamide Synthesis

The established one-step, quantitative-yield synthesis protocol under adapted Vilsmeier conditions [1] positions this compound as a reliable benchmark substrate for validating new thioamide synthetic methodologies. The detailed characterization data (NMR, IR, Raman) [1] provides unambiguous identity confirmation, making it suitable for use as a positive control or reference standard in method development studies.

Coordination and Supramolecular Assembly

Primary thioamides including 2,4,6-trimethoxybenzothioamide exhibit unique hydrogen-bonding motifs in the solid state that govern supramolecular architecture [1]. The symmetric 2,4,6-trimethoxy substitution pattern presents an under-explored electronic profile for metal-thioamide complexation studies. The compound's thioamide functionality (-C(=S)NH2) offers a sulfur donor site distinct from oxygen-based ligands, while the methoxy groups modulate the electron density on both the aromatic ring and the coordinated sulfur atom, providing a tunable scaffold for investigating structure-property relationships in metal-organic frameworks or catalytic systems.

Application
Selection Property
Validation Focus
Methoxy-substituted thioamide SAR studies
2,4,6-substitution pattern context
Regioisomer-controlled reactivity and selectivity endpoints
Species-selective DHFR probe research
DHFR selectivity assay context
Fungal vs. mammalian enzyme inhibition profiling
Method development for thioamide synthesis
Synthetic yield and characterization benchmarks
Quantitative yield and spectral identity verification
Coordination and supramolecular assembly
Thioamide-metal coordination context
Sulfur donor site and electronic modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Trimethoxybenzothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.